

Olfactory perception of delta-nonalactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *delta-Nonalactone*

Cat. No.: B1583773

[Get Quote](#)

An In-depth Technical Guide to the Olfactory Perception of **Delta-Nonalactone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-nonalactone is a significant aroma compound valued for its characteristic creamy, coconut-like fragrance. Understanding its perception is crucial for its application in the flavor, fragrance, and potentially pharmaceutical industries. This document provides a comprehensive technical overview of the olfactory perception of **delta-nonalactone**, detailing its sensory profile, the molecular mechanisms of olfactory signal transduction, and the key experimental protocols used to study odorants. While the specific olfactory receptors (ORs) that bind **delta-nonalactone** remain to be definitively identified, this guide outlines the established principles of odorant-receptor interaction and the subsequent intracellular signaling cascade. Furthermore, it presents detailed methodologies for gas chromatography-olfactometry (GC-O), electrophysiological recordings, and human psychophysical tests, providing a robust framework for future research and development.

Introduction to Delta-Nonalactone

Delta-nonalactone ($C_9H_{16}O_2$) is a cyclic ester, or lactone, that belongs to a class of compounds widely recognized for their contribution to the aromas of fruits, dairy products, and spirits. Its pleasant and persistent aroma makes it a valuable ingredient in the formulation of foods, beverages, and fine fragrances.^{[1][2]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Delta-Nonalactone**

Property	Value	Reference(s)
CAS Number	3301-94-8	[3]
FEMA Number	3356	[3]
Molecular Formula	C ₉ H ₁₆ O ₂	[3]
Molecular Weight	156.22 g/mol	[3]
Appearance	Colorless to yellow liquid	[3]
Density	0.98 - 0.986 g/cm ³	[3]
Boiling Point	267°C	[3]
Flash Point	110°C	[3]
Solubility	Insoluble in water; soluble in alcohol	

Olfactory Profile of Delta-Nonalactone

The perceived scent of **delta-nonalactone** is complex and multifaceted. It is most frequently described as having a dominant creamy, coconut, and sweet character.[1] Additional descriptors often include fatty, milky, and a distinctive coumarin-like undertone.[2] This profile makes it particularly effective for creating authentic coconut and dairy notes in flavor compositions and for providing warmth in fragrance accords.

Quantitative Olfactory Data

The odor detection threshold is a critical metric that defines the lowest concentration of a substance detectable by the human sense of smell.[4] Despite its wide use, a definitive odor detection threshold for **delta-nonalactone** in air or water is not readily available in published scientific literature.[3]

However, data for the structurally similar γ -nonalactone (gamma-nonalactone) provides a useful, albeit indirect, reference. A 2009 study determined the aroma detection thresholds for

the enantiomers of γ -nonalactone in a red wine matrix, highlighting that olfactory perception can be highly sensitive to stereochemistry.[\[5\]](#)

Table 2: Odor Detection Thresholds of γ -Nonalactone Enantiomers in Red Wine

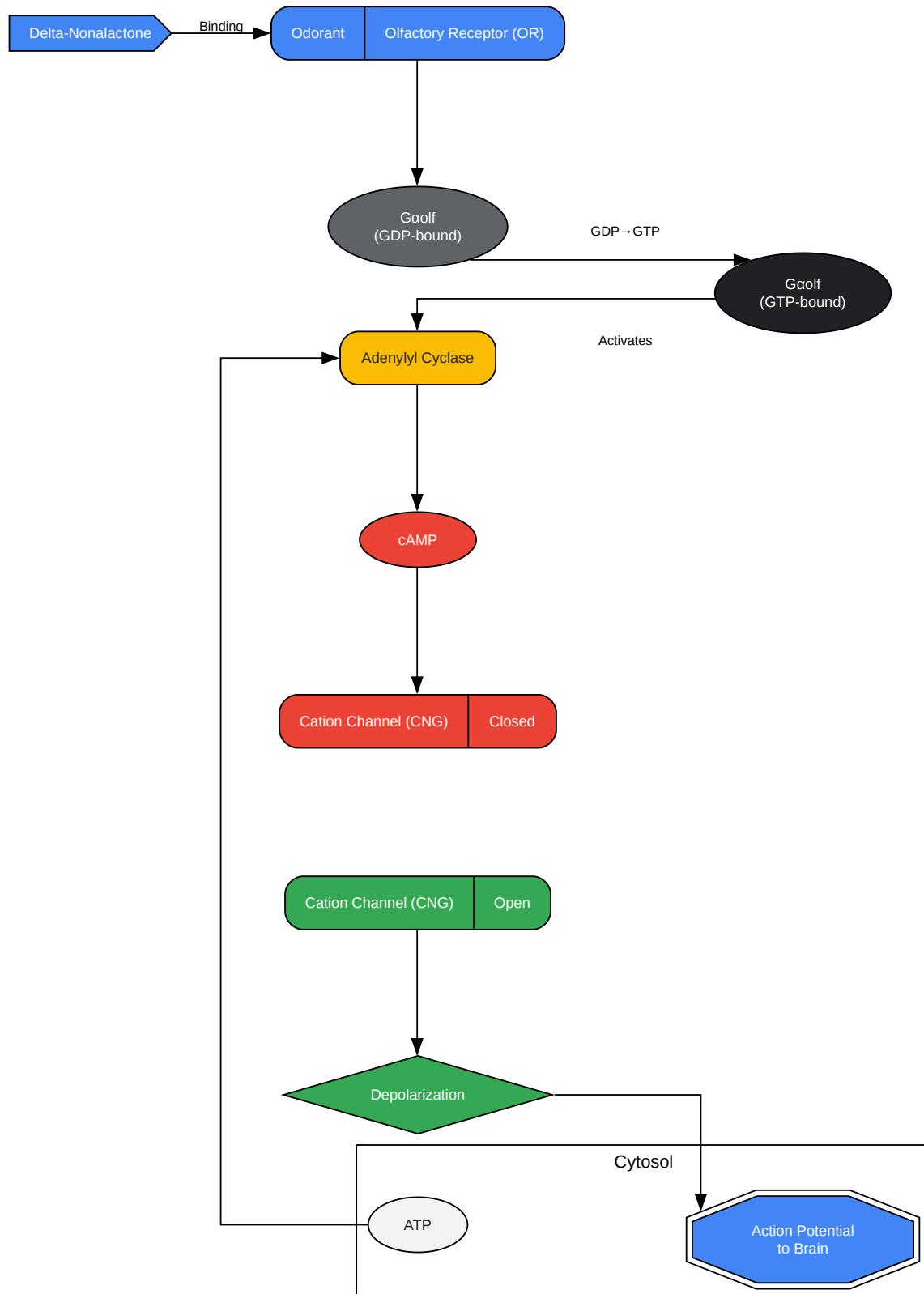
Compound	Threshold ($\mu\text{g/L}$)	Reference
(R)- γ -Nonalactone	285	[5]
(S)- γ -Nonalactone	49	[5]

Note: These values are for the gamma (γ) isomer in a specific matrix (red wine) and should be considered for contextual purposes only.

Molecular Mechanisms of Perception Olfactory Receptors and Odor Coding

The perception of an odorant like **delta-nonalactone** begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[\[6\]](#)[\[7\]](#) These receptors are a large family of G-protein coupled receptors (GPCRs).[\[7\]](#) [\[8\]](#) The human genome contains approximately 400 functional OR genes, forming the basis of our ability to discern a vast array of smells.[\[8\]](#)

The olfactory system operates on a combinatorial coding principle:


- A single odorant, such as **delta-nonalactone**, can bind to and activate multiple different ORs.
- A single OR can be activated by a range of structurally similar odorant molecules.[\[7\]](#)

The specific combination of activated ORs creates a unique neural signature that the brain interprets as a distinct smell. The specific ORs that respond to **delta-nonalactone** have not yet been definitively identified, a common challenge in the field known as "deorphanization".[\[9\]](#)[\[10\]](#)

Signal Transduction Pathway

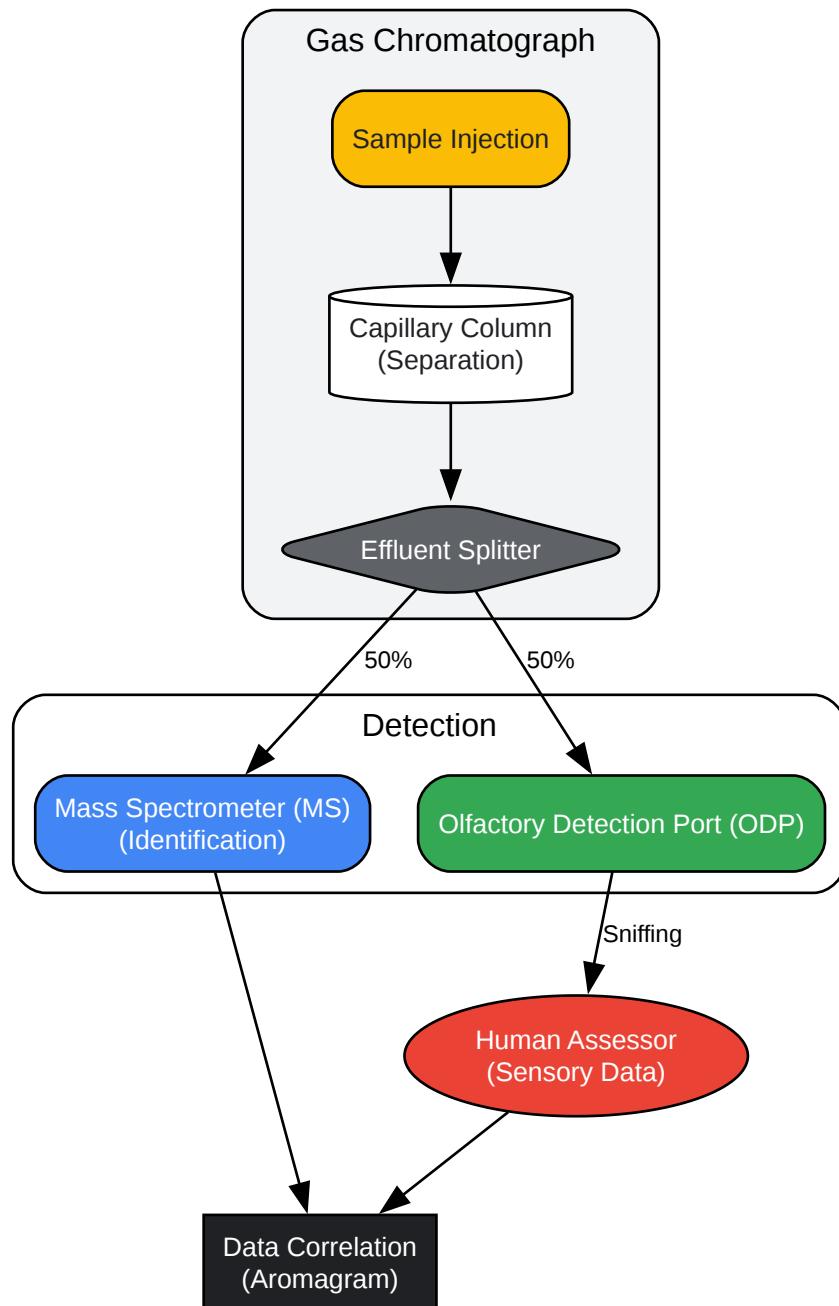
Upon binding of an odorant molecule, the OR undergoes a conformational change, initiating a well-characterized intracellular signaling cascade. This process converts the chemical signal into an electrical signal.[8][9]

- G-Protein Activation: The activated OR interacts with an olfactory-specific G-protein, G_{olf} . This causes the G-protein to exchange GDP for GTP, activating it.[9]
- Adenylyl Cyclase Activation: The activated α -subunit of G_{olf} dissociates and activates adenylyl cyclase type III.
- cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), rapidly increasing its intracellular concentration.
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.
- Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca^{2+} and Na^+), causing the neuron's membrane potential to depolarize. This initial depolarization is amplified by a subsequent efflux of Cl^- ions through Ca^{2+} -activated chloride channels.
- Action Potential: If the depolarization reaches a sufficient threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb of the brain for further processing.[8]

[Click to download full resolution via product page](#)**Caption:** Olfactory Signal Transduction Pathway.

Experimental Methodologies for Olfactory Analysis

Investigating the olfactory properties of a compound like **delta-nonalactone** involves a multi-faceted approach combining analytical chemistry, sensory science, and physiology.


Gas Chromatography-Olfactometry (GC-O)

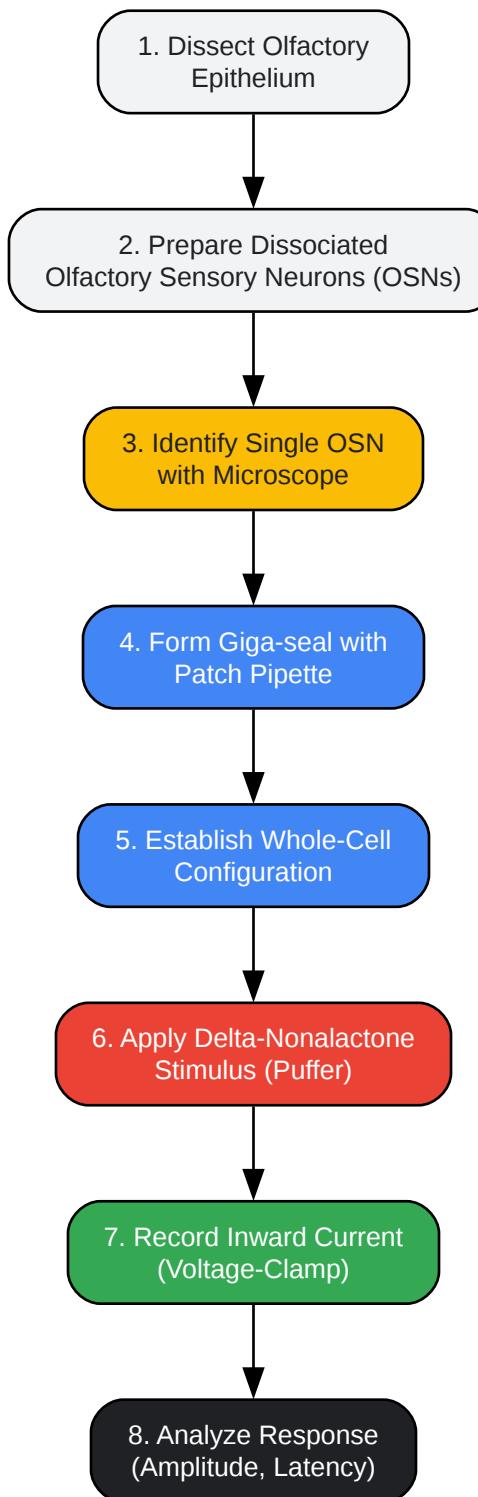
GC-O is a powerful technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. It is used to identify which specific compounds in a complex mixture are responsible for its aroma.

Experimental Protocol:

- **Sample Preparation:** A solution containing the volatile compounds of interest (e.g., a fragrance oil containing **delta-nonalactone**) is prepared in a suitable solvent (e.g., ethanol or hexane).
- **Injection:** A small volume (typically 1-2 μ L) of the sample is injected into the GC inlet, which is heated to vaporize the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.
- **Column Effluent Splitting:** At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., a Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification.
- **Olfactometry:** The other portion is directed via a heated transfer line to a sniffing port (olfactometry detection port, ODP). Humidified air is added to prevent the nasal passages of the assessor from drying out.
- **Sensory Assessment:** A trained panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a qualitative description of any detected odors.

- Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the sensory data from the panelist (the aromagram) to identify the specific chemical compounds responsible for each perceived scent.

[Click to download full resolution via product page](#)


Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

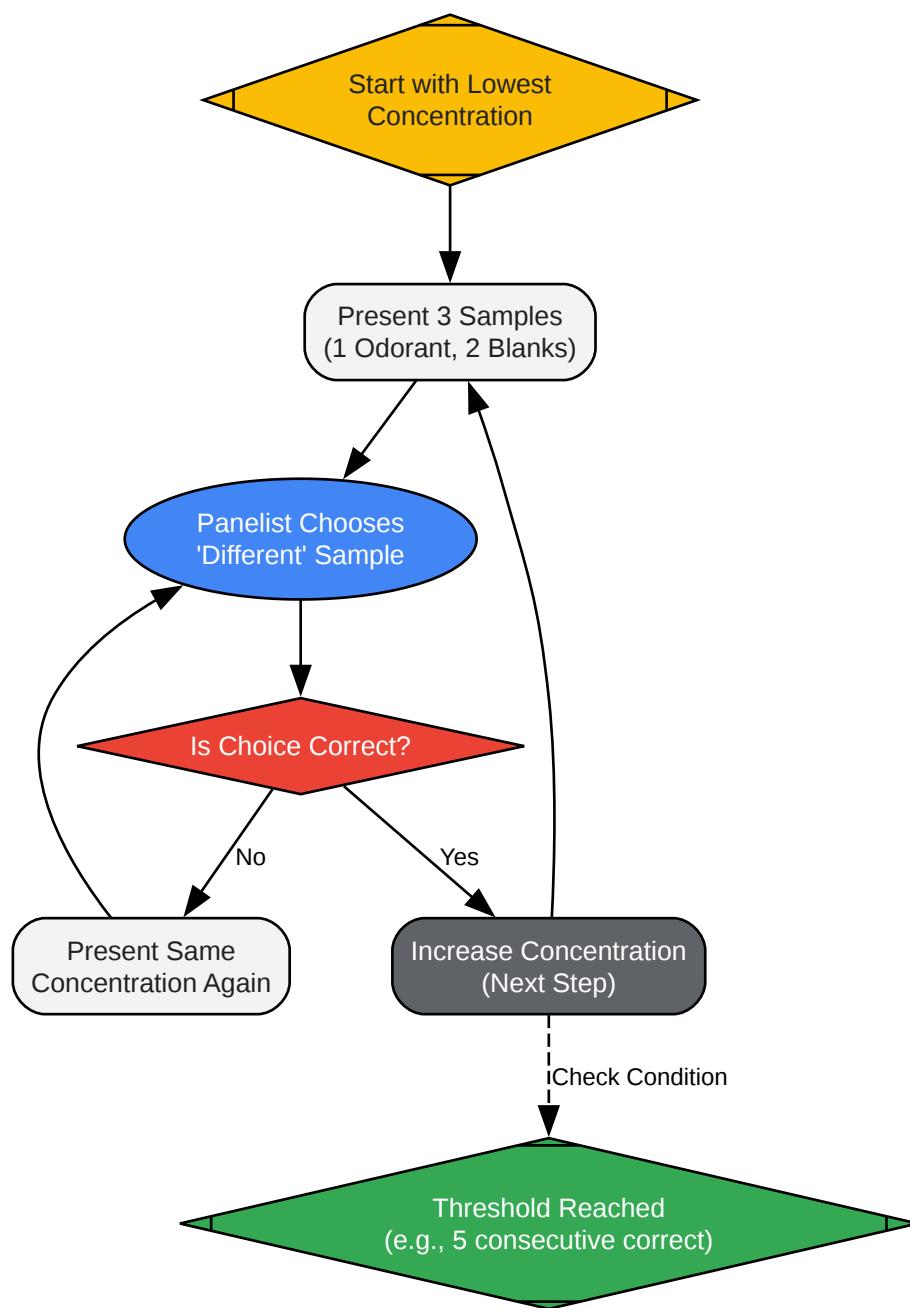
Electrophysiological Recordings from Olfactory Sensory Neurons (OSNs)

Techniques like whole-cell patch-clamp allow for the direct measurement of electrical currents in individual OSNs in response to odorant stimulation. This provides insight into the primary transduction process at the cellular level.

Experimental Protocol:

- **Tissue Preparation:** The olfactory epithelium is acutely dissected from a model organism (e.g., mouse). Thin slices of the epithelium are prepared, or individual OSNs are dissociated enzymatically. The preparation is kept in an oxygenated artificial cerebrospinal fluid (ACSF) or Ringer's solution.
- **Cell Identification:** Using a microscope with differential interference contrast (DIC) optics, a single OSN, identifiable by its characteristic bipolar morphology (dendrite with cilia and an axon), is selected.
- **Patch-Clamp Recording:** A glass micropipette with a very fine tip (1-3 μm) is filled with an intracellular solution and carefully maneuvered to form a high-resistance seal ("giga-seal") with the cell membrane of the selected OSN.
- **Whole-Cell Configuration:** A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the "whole-cell" configuration.
- **Odorant Stimulation:** The cell is held at a constant voltage (voltage-clamp mode). A puff of a solution containing **delta-nonalactone** at a known concentration is applied to the cell's cilia via a computer-controlled perfusion system.
- **Data Acquisition:** The electrical current that flows across the cell membrane in response to the odorant is measured by a sensitive amplifier. An inward current reflects the influx of positive ions and the neuron's excitatory response.
- **Analysis:** The amplitude, latency, and duration of the odorant-evoked currents are analyzed to characterize the neuron's sensitivity and response dynamics to **delta-nonalactone**.

[Click to download full resolution via product page](#)


Caption: Whole-Cell Patch-Clamp Workflow for OSNs.

Human Psychophysical Testing

Psychophysical tests are used to quantify the relationship between a physical stimulus (odorant concentration) and the resulting sensation and perception. Determining the odor detection threshold is a common application.

Experimental Protocol (Ascending Forced-Choice Method):

- Panelist Selection and Training: A panel of human subjects is selected and screened for normal olfactory function. They are trained on the testing procedure to ensure reliable responses.
- Stimulus Preparation: A series of dilutions of **delta-nonalactone** in an odorless solvent (e.g., mineral oil or propylene glycol) is prepared, typically in ascending order of concentration (e.g., logarithmic steps).
- Presentation (Triangular Forced-Choice): In each trial, the panelist is presented with three sniffing bottles. Two contain the odorless solvent (blanks), and one contains a specific dilution of **delta-nonalactone**. The position of the odorant-containing bottle is randomized for each trial.
- Task: The panelist is instructed to sniff each bottle and identify which one smells different from the other two, even if it is just a guess.
- Procedure: The test begins with the lowest concentration, which is expected to be undetectable. The concentration is increased in steps for subsequent trials.
- Threshold Determination: The individual's detection threshold is defined as the concentration at which they can reliably distinguish the odorant from the blanks (e.g., correct identification in a set number of consecutive trials). The group threshold is typically calculated as the concentration at which 50% of the panel can detect the odor.

[Click to download full resolution via product page](#)

Caption: Logic Flow for Odor Threshold Determination.

Conclusion

Delta-nonalactone possesses a distinct and valuable aroma profile characterized by creamy, coconut notes. Its perception is initiated by a complex combinatorial interaction with a specific subset of olfactory receptors, which triggers a canonical G-protein-mediated signal transduction cascade within olfactory sensory neurons. While the precise receptors and the absolute

detection threshold for **delta-nonalactone** remain key areas for future investigation, the experimental frameworks outlined in this guide—spanning analytical olfactometry, cellular electrophysiology, and human psychophysics—provide the necessary tools to deepen our understanding. Continued research in this area is essential for advancing the rational design of novel flavors and fragrances and for exploring the broader biological roles of olfactory compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. delta-nonalactone, 3301-94-8 [thegoodsentscompany.com]
- 2. delta-nonalactone 3301-94-8 [thegoodsentscompany.com]
- 3. ScenTree - Delta-nonalactone (CAS N° 3301-94-8) [scentree.co]
- 4. grokipedia.com [grokipedia.com]
- 5. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. Odorant Receptors and Olfactory Coding - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of human olfactory receptors with a high basal activity using LNCaP cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olfactory perception of delta-nonalactone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583773#olfactory-perception-of-delta-nonalactone\]](https://www.benchchem.com/product/b1583773#olfactory-perception-of-delta-nonalactone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com